
Peritrast 400 comp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peritrast 400 comp, also known as this compound, is a useful research compound. Its molecular formula is C28H31I6N6NaO10 and its molecular weight is 1396 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Diagnostic Imaging
Peritrast 400 Comp is widely applied in various imaging modalities, including:
- Computed Tomography (CT) : It enhances the contrast of vascular structures and organs, facilitating the diagnosis of conditions such as tumors and vascular diseases.
- Positron Emission Tomography (PET)/CT : Used in conjunction with radiotracers like Gallium-68 Prostate-Specific Membrane Antigen (PSMA), it improves the visualization of metastatic prostate cancer. A study indicated that patients receiving Peritrast showed significant metabolic tumor volume changes when assessed via PSMA PET/CT scans .
Case Studies
Case Study 1: Prostate Cancer Imaging
- Objective : To evaluate the effectiveness of this compound in enhancing PSMA PET/CT scans for prostate cancer patients.
- Methodology : Patients received diluted oral contrast prior to imaging. The study analyzed metabolic tumor volume changes using adapted PERCIST criteria.
- Results : The use of Peritrast improved the detection rates of metastases, demonstrating its utility in oncological imaging .
Case Study 2: Evaluation of Pelvic Floor Disorders
- Objective : To assess the role of Peritrast in diagnosing posterior pelvic floor disorders.
- Methodology : Evacuation proctography was performed with Peritrast as a contrast agent.
- Results : The sensitivity for diagnosing conditions like rectocele and intussusception was found to be high, indicating that Peritrast effectively enhances visualization in complex cases .
Table 1: Efficacy of this compound in Imaging Modalities
Imaging Modality | Sensitivity (%) | Specificity (%) | Reference |
---|---|---|---|
PSMA PET/CT | 98% | 91% | |
Evacuation Proctography | 98% | 96% |
Table 2: Clinical Characteristics of Patients Using Peritrast
Characteristic | Value |
---|---|
Median Age | 72 years (55–93) |
Previous Therapies | Radical Prostatectomy: 52% |
Radiotherapy: 62% | |
Androgen Deprivation Therapy: 100% | |
Median Serum PSA Level (ng/mL) | 15.0 (0–800) |
特性
CAS番号 |
78371-64-9 |
---|---|
分子式 |
C28H31I6N6NaO10 |
分子量 |
1396 g/mol |
IUPAC名 |
sodium;3,5-diacetamido-2,4,6-triiodobenzoate;3,5-diacetamido-2,4,6-triiodobenzoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/2C11H9I3N2O4.C6H14N2O2.Na/c2*1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;7-4-2-1-3-5(8)6(9)10;/h2*1-2H3,(H,15,17)(H,16,18)(H,19,20);5H,1-4,7-8H2,(H,9,10);/q;;;+1/p-1/t;;5-;/m..0./s1 |
InChIキー |
FKZIVZJNKJIMBZ-BAHCQAMFSA-M |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.C(CCN)CC(C(=O)O)N.[Na+] |
異性体SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.C(CCN)C[C@@H](C(=O)O)N.[Na+] |
正規SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.C(CCN)CC(C(=O)O)N.[Na+] |
同義語 |
LK 312 Peritrast 400 comp |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。